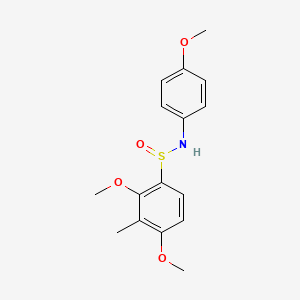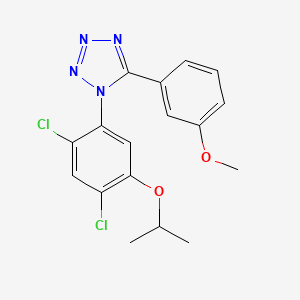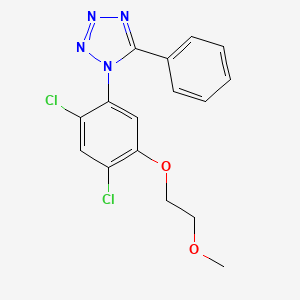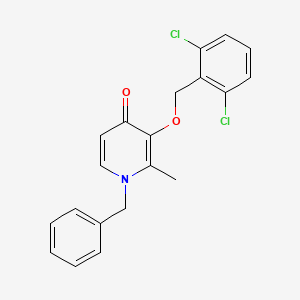
2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide
Übersicht
Beschreibung
2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide (DMMBS) is an organic compound that has been studied for its potential scientific applications. It is a derivative of benzene, and has a sulfur-containing sulfinamide group attached to it. DMMBS has been used in a variety of research studies, including those examining its synthesis, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Related Compounds :
- An efficient synthesis method for related compounds such as (±)-latifine dimethyl ether has been reported, demonstrating the compound's relevance in chemical synthesis processes (Gore & Narasimhan, 1988).
Characterization in Analytical Chemistry :
- The chemical has been identified and quantified in a study involving high-performance liquid chromatography and tandem mass spectrometry in a case of severe intoxication, highlighting its importance in analytical methodologies (Poklis et al., 2014).
X-Ray Crystallographic Studies :
- The compound plays a role in the synthesis of benzophenones from phthalides and has been involved in X-ray crystallographic definition of novel chemical systems (Ahad et al., 1980).
Role in Catalysis :
- Studies have shown its derivatives to be efficient and selective catalysts in alcohol oxidation, signifying its potential in catalytic reactions (Hazra et al., 2015).
Hydrogen Bond Studies :
- Research involving methoxyphenols and dimethoxybenzenes has explored the strength of intermolecular and intramolecular hydrogen bonds, indicating its significance in understanding molecular interactions (Varfolomeev et al., 2010).
Synthesis of Novel Photodynamic Therapy Agents :
- A new zinc phthalocyanine derivative, containing a similar structure, has been synthesized and characterized for its potential in photodynamic therapy applications, suggesting its utility in medical research (Pişkin et al., 2020).
Exploration of Structure-Activity Relationships :
- Studies have been conducted to understand the structure-activity relationships of similar compounds, aiding in the development of new cancer therapeutics (Mun et al., 2012).
Photoluminescent Properties :
- Synthesis and properties of photoluminescent compounds related to the chemical of interest have been explored, highlighting its significance in the development of advanced materials (Lowe & Weder, 2002).
Wirkmechanismus
Target of Action
The primary target of 2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide (DMPB) is the melanin pigmentation process in skin cells . This process involves melanin biosynthesis in the melanosomes of melanocytes at the dermal/epidermal border, followed by the transfer of pigmented melanosomes to keratinocytes in the overlaying epidermis .
Mode of Action
DMPB and its derivatives inhibit melanin pigmentation in cultured Melan-a cells . The structure–activity relationship suggests that the methoxy substituent and the amide connection chain are more effective than the hydroxyl or methyl substituent and the nitrile connection or C–C double bond .
Biochemical Pathways
DMPB affects the melanogenesis process, which is stimulated by ultraviolet (UV) radiation under sunlight . This process involves the oxidative modification of existing melanin biopolymers and the spatial redistribution of existing melanosomes . It also leads to delayed skin tanning due to the up-regulation of melanogenic genes .
Result of Action
The result of DMPB’s action is the inhibition of melanin pigmentation in skin cells . This can potentially be used for the regulation of hyperpigmented disorders, which is a long-standing goal for cosmetic and pharmaceutical applications .
Action Environment
Environmental factors, such as UV radiation, can influence the action, efficacy, and stability of DMPB . UV radiation stimulates skin pigmentation, which DMPB works to inhibit . Therefore, the effectiveness of DMPB can vary depending on the level of UV exposure.
Biochemische Analyse
Biochemical Properties
2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been shown to inhibit melanin pigmentation in cultured Melan-a cells . It influences cell function by affecting the oxidative modification of existing melanin pigments and the spatial redistribution of pigmented melanosomes .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several steps. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-14(20-3)9-10-15(16(11)21-4)22(18)17-12-5-7-13(19-2)8-6-12/h5-10,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPHENDNFFKBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)NC2=CC=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187134 | |
| Record name | 2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338981-82-1 | |
| Record name | 2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338981-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2,4-Dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetic acid](/img/structure/B3036059.png)
![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine](/img/structure/B3036060.png)
![2-{[(3,4-dichloroanilino)carbonyl]amino}-3-phenylpropyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B3036063.png)
![6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3036066.png)
![5-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B3036069.png)
![2-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3036070.png)
![2-(3,4-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3036071.png)
![6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione](/img/structure/B3036072.png)
![3-acetyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B3036073.png)
![5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B3036075.png)

